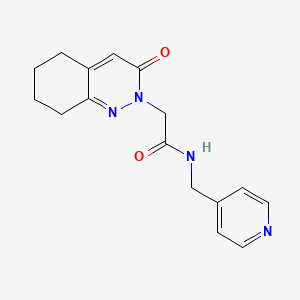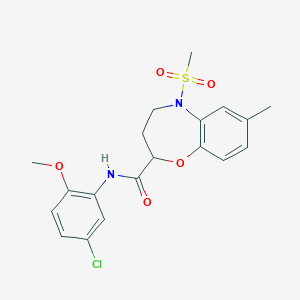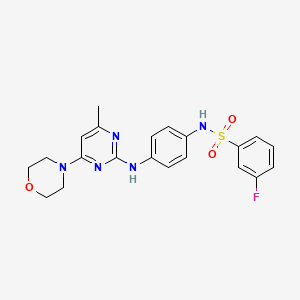![molecular formula C23H19N5O2 B11231363 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11231363.png)
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features multiple fused rings, including imidazo[1,2-a]pyridine, pyrido[2,3-d]pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization and functionalization steps . The reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A simpler analog with similar heterocyclic structure.
Pyrido[2,3-d]pyrimidine: Another related compound with a different substitution pattern.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores
Uniqueness
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. Its combination of imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine moieties makes it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C23H19N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H19N5O2/c1-15-12-16(2)24-21-20(15)22(29)27(23(30)28(21)18-8-4-3-5-9-18)14-17-13-26-11-7-6-10-19(26)25-17/h3-13H,14H2,1-2H3 |
InChI Key |
OXMPFJXZTSBEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=CN5C=CC=CC5=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11231287.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)piperidine-3-carboxamide](/img/structure/B11231309.png)

![6-Allyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231326.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11231327.png)

![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11231335.png)
![5-Bromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)furan-2-carboxamide](/img/structure/B11231339.png)
![ethyl 4-[({7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11231343.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231344.png)

![1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B11231350.png)
![2'-(2-methoxyethyl)-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231352.png)
![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
